

# An In-depth Technical Guide to Pyroptosis Induction by Caspase-1 (ICE)

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Disclaimer: The term "ICeD-2" did not yield specific results in scientific literature searches and is likely a non-standard term. This guide will focus on the well-established role of Interleukin-1 Converting Enzyme (ICE), also known as Caspase-1, a key mediator of pyroptosis.

This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and key data related to the induction of pyroptosis by Caspase-1 (ICE). It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, cell biology, and inflammation.

### **Core Concepts of Pyroptosis**

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals.[1][2][3][4] It is distinct from other forms of cell death, such as apoptosis, in its morphology and mechanism. Key features of pyroptosis include cell swelling, plasma membrane rupture, and the release of pro-inflammatory cytokines and cellular contents.[3][5] This process is primarily mediated by a family of proteins called gasdermins.[1][3][6][7]

## The Central Role of Caspase-1 (ICE) in Canonical Pyroptosis

Caspase-1, originally named Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the canonical pyroptosis pathway.[1][2][6] Its activation is tightly



regulated by large multiprotein complexes called inflammasomes, which assemble in response to specific pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][5][6]

Upon activation, Caspase-1 has two primary functions in pyroptosis:

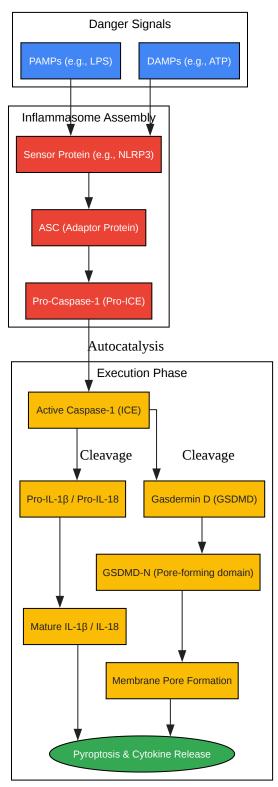
- Cleavage of Gasdermin D (GSDMD): Active Caspase-1 cleaves GSDMD, a member of the gasdermin protein family.[1][3][6][7] This cleavage separates the N-terminal pore-forming domain (GSDMD-N) from the C-terminal repressor domain.[3][7] The liberated GSDMD-N fragments translocate to the plasma membrane and oligomerize to form large pores, approximately 15 nm in diameter.[7] These pores disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis.[5]
- Maturation of Pro-inflammatory Cytokines: Caspase-1 is responsible for the proteolytic processing and maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18.[1][2][3][6] These mature cytokines are then released from the cell, contributing to the inflammatory response.

## **Signaling Pathway of Canonical Pyroptosis**

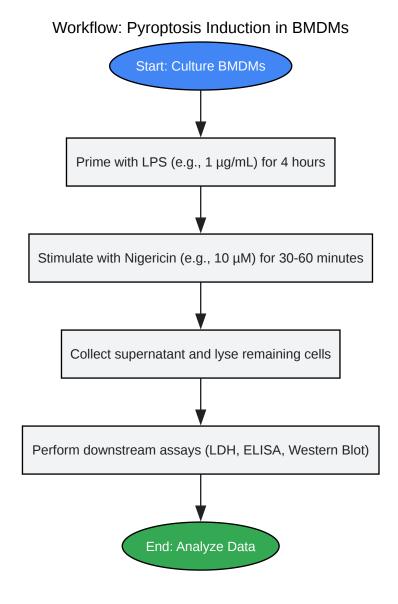
The canonical pyroptosis pathway can be visualized as a series of molecular events starting from the recognition of danger signals to the execution of cell death.



#### Canonical Pyroptosis Pathway







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